Foreword: The Strategic Importance of a Bifunctional Thiophene Building Block
Foreword: The Strategic Importance of a Bifunctional Thiophene Building Block
An In-Depth Technical Guide to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7)
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the efficiency of a synthetic route is often dictated by the strategic utility of its building blocks. Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, a seemingly unassuming thiophene derivative, represents a cornerstone intermediate whose value lies in its precisely arranged bifunctionality. The presence of a highly reactive chlorosulfonyl group adjacent to a modifiable methyl ester on a stable thiophene scaffold provides chemists with a powerful tool for molecular construction.[1][2] This guide moves beyond a simple recitation of properties to provide a senior scientist's perspective on why this reagent is selected, how to handle it effectively, and the chemical logic behind its application in synthesizing high-value downstream products.
Core Molecular Profile and Physicochemical Characteristics
Understanding the fundamental properties of a reagent is the bedrock of its effective application. The molecule's stability, solubility, and reactivity are intrinsically linked to its structure.
Structural and Identification Data
The compound is characterized by a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a chlorosulfonyl group.[1] This specific arrangement is crucial for its reactivity profile.
| Identifier | Value | Source(s) |
| CAS Number | 59337-92-7 | [1][3][4] |
| Molecular Formula | C₆H₅ClO₄S₂ | [1][3][5] |
| Molecular Weight | 240.67 g/mol | [3][4][6] |
| IUPAC Name | methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | [6] |
| Synonyms | 2-Carbomethoxy-3-thiophenesulfonyl chloride, 2-(Methoxycarbonyl)-3-thiophenesulfonyl chloride, 3-Chlorosulfonyl-2-thiophenecarboxylic acid methyl ester | [1][3][7] |
| InChI Key | PJVJBDAUWILEOG-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=C(C=CS1)S(=O)(=O)Cl | [1][6] |
Physicochemical Properties
The physical state and solubility dictate the choice of reaction solvents and purification techniques. Its thermal stability is also a key consideration for reaction setup.[5]
| Property | Value | Source(s) |
| Appearance | White to yellow or brown crystalline powder/viscous liquid | [3][4][5] |
| Melting Point | 61-64 °C | [4][8] |
| Boiling Point | 285°C (decomposes) | [5] |
| Density | ~1.42 - 1.57 g/cm³ | [5][9] |
| Solubility | Miscible with polar organic solvents (e.g., DCM, THF, Toluene); immiscible with water. | [4][5] |
Synthesis and Manufacturing Logic
The viability of any chemical intermediate is heavily dependent on an efficient and scalable synthesis. The primary routes to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate leverage common starting materials and well-understood reaction classes.
Primary Synthetic Pathway: Chlorosulfonylation and Esterification
The most common industrial synthesis involves a two-step process starting from thiophene-2-carboxylic acid.[4]
-
Chlorosulfonylation: The thiophene ring is activated towards electrophilic substitution. Chlorosulfonic acid (ClSO₃H) serves as the electrophile, introducing the -SO₂Cl group. The regioselectivity is directed by the existing carboxylate group.
-
Esterification: The resulting carboxylic acid is then esterified with methanol, typically under acidic conditions, to yield the final product.[4]
This sequence is favored for its efficiency and scalability.
Figure 1: High-level industrial synthesis workflow.
Detailed Laboratory Protocol: From the Acyl Chloride
An alternative laboratory-scale preparation starts from the corresponding acyl chloride, which is then selectively reacted with methanol.[7] This method is useful when the acyl chloride precursor is readily available.
Protocol: Synthesis from 3-chlorosulfonylthiophene-2-carboxylic acid chloride [7]
-
Dissolution: Dissolve 48 g (0.196 mol) of 3-chlorosulfonylthiophene-2-carboxylic acid chloride in 500 mL of absolute chloroform in a reaction vessel equipped with a reflux condenser.
-
Methanol Addition: Add 9.6 g (0.3 mol) of absolute methanol to the solution.
-
Reflux: Heat the mixture to reflux for 3 hours. The reaction progress can be monitored by observing the cessation of hydrogen chloride (HCl) gas evolution.
-
Scientific Rationale: Refluxing provides the necessary activation energy for the esterification reaction. The evolution of HCl gas drives the reaction to completion according to Le Châtelier's principle.
-
-
Solvent Removal: After the reaction is complete, evaporate the chloroform solvent to dryness under vacuum.
-
Crystallization: Allow the residue to crystallize. The resulting solid is the pure Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.
Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group, making it an excellent electrophile for introducing the thiophene-sulfonyl moiety.
Sulfonamide Formation: The Cornerstone Reaction
The most significant reaction is the formation of sulfonamides via nucleophilic substitution with primary or secondary amines. This reaction is fundamental to the synthesis of numerous pharmaceuticals.[3][10]
Figure 2: Logical workflow of sulfonamide formation.
This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, which can otherwise form a salt with the reactant amine, rendering it non-nucleophilic.[11]
Ring Halogenation: Further Functionalization
The thiophene ring itself can undergo further electrophilic substitution, such as halogenation, to produce more complex intermediates. This demonstrates the compound's versatility as a scaffold.
Protocol: Bromination of the Thiophene Ring [11]
-
Preparation: Dissolve methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (4.8 g, 20 mmol) in trifluoroacetic acid (40 mL) and add sulfuric acid (98%, 10 mL). Cool the mixture to 0°C in an ice bath.
-
Scientific Rationale: The strong acid medium protonates the carbonyl, but the primary purpose is to create a highly electrophilic brominating agent from NBS.
-
-
Reagent Addition: Add N-bromosuccinimide (NBS) (5.3 g, 30 mmol) in portions over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture for 1 hour at 0°C, then warm to room temperature and stir for an additional 20 hours.
-
Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate (EtOAc).
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. Concentration yields the brominated product, methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate.[11]
Applications in Drug Discovery and Development
This intermediate is a critical building block for several commercial drugs, underscoring its importance to the pharmaceutical industry.[2][3][4]
-
Anti-inflammatory Drugs (NSAIDs): It is a key precursor to oxicam-class NSAIDs like Tenoxicam and Lornoxicam .[4][12] The synthesis involves forming a sulfonamide linkage with an appropriate amine, followed by cyclization to create the core thiazine dioxide ring structure.
-
Antidepressants: The synthesis of Duloxetine , a serotonin-norepinephrine reuptake inhibitor (SNRI), utilizes this thiophene derivative.[2]
-
Pulmonary Hypertension Treatment: It serves as an intermediate in the production of Sitaxsentan , an endothelin receptor antagonist.[2]
-
Agrochemicals: It is used to create novel herbicides and fungicides, where the thiophene sulfonamide moiety can confer specific biological activity.[3][5]
-
Materials Science: The compound is also explored in the development of specialty polymers and coatings that require high chemical resistance and stability.[3][10]
Safety, Handling, and Storage
Due to its high reactivity, particularly its corrosive nature, strict safety protocols are non-negotiable.
Hazard Profile
The compound is classified as corrosive and requires careful handling to prevent severe injury.[13]
| Hazard Code | Description | Source(s) |
| GHS Pictogram | GHS05 (Corrosion) | [8] |
| Signal Word | Danger | [8] |
| H314 | Causes severe skin burns and eye damage. | [6][13] |
| H290 | May be corrosive to metals. | |
| Hazard Class | 8 (Corrosive) | [4][5] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][13]
-
PPE: Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[8]
-
Spills: Absorb spills with an inert material and dispose of as hazardous waste. Neutralize residue carefully.
Storage and Stability
The compound is moisture-sensitive, as the sulfonyl chloride group can hydrolyze to the corresponding sulfonic acid.
-
Conditions: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[3][5]
-
Inert Atmosphere: For long-term storage, keeping the container under an inert gas like nitrogen or argon is recommended to prevent degradation from atmospheric moisture.[14]
Conclusion: A Versatile and Indispensable Reagent
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is more than just a chemical intermediate; it is a testament to the power of strategic functionalization. Its dual reactivity allows for the efficient construction of complex sulfonamide-containing molecules that are central to numerous therapeutic agents and advanced materials.[2] For the research scientist and drug development professional, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential safely and effectively.
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